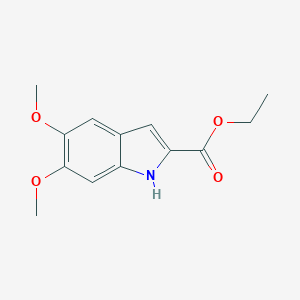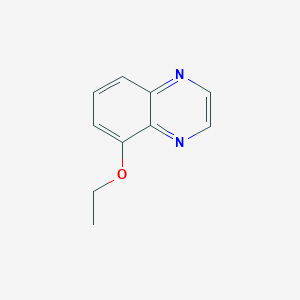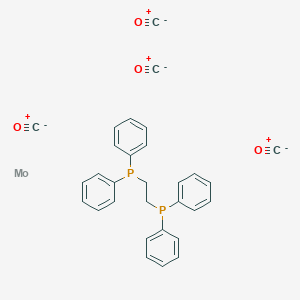
4-(2-オキソ-2-(ピペリジン-1-イル)エトキシ)ベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. This compound is used as a reactant in the synthesis of various compounds, including NR2B selective NMDA receptor antagonists and 5-Hydroxyaurone derivatives.
科学的研究の応用
4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a reactant in the synthesis of various compounds, including NR2B selective NMDA receptor antagonists and 5-Hydroxyaurone derivatives.
Biology: Investigated for its potential biological activities, including growth inhibition against human umbilical vein endothelial cells (HUVEC).
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting NMDA receptors.
Industry: Used in the production of various chemical intermediates and fine chemicals.
生化学分析
Biochemical Properties
It is known that benzaldehyde derivatives play significant roles in various biochemical reactions . For instance, benzaldehyde is involved in the synthesis of plants via the β-oxidative pathway in peroxisomes by a heterodimeric enzyme
Cellular Effects
Benzaldehyde derivatives have been shown to have antifungal activity, disrupting cellular antioxidation systems in fungi
Molecular Mechanism
For instance, benzaldehyde is synthesized via the β-oxidative pathway in peroxisomes by a heterodimeric enzyme
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of benzaldehyde derivatives with piperidine derivatives under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
化学反応の分析
Types of Reactions
4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The piperidine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can yield carboxylic acids, while reduction can yield alcohols.
作用機序
it is known to interact with specific molecular targets, such as NMDA receptors, which are involved in synaptic transmission and plasticity in the central nervous system. The exact pathways and molecular targets involved in its effects are still under investigation.
類似化合物との比較
Similar Compounds
Benzaldehyde: A simpler aldehyde with a similar structure but without the piperidine group.
4-(1-Piperidinyl)benzaldehyde: A closely related compound with similar chemical properties.
Uniqueness
4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to the presence of both the benzaldehyde and piperidine groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-10-12-4-6-13(7-5-12)18-11-14(17)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOMRIFBTYVLIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169149 |
Source


|
| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17172-62-2 |
Source


|
| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














